molecular formula C18H16N4O B11458311 3-(2,3-dihydro-1H-indol-1-yl)-2,7,8,9-tetrahydro-1H-cyclopenta[4,5]pyrido[2,3-d]pyrimidin-1-one

3-(2,3-dihydro-1H-indol-1-yl)-2,7,8,9-tetrahydro-1H-cyclopenta[4,5]pyrido[2,3-d]pyrimidin-1-one

Cat. No.: B11458311
M. Wt: 304.3 g/mol
InChI Key: FHOIZLHVWRLDQO-UHFFFAOYSA-N
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Description

3-(2,3-dihydro-1H-indol-1-yl)-2,7,8,9-tetrahydro-1H-cyclopenta[4,5]pyrido[2,3-d]pyrimidin-1-one is a complex heterocyclic compound that features an indole moiety fused with a pyrido[2,3-d]pyrimidin-1-one structure. This compound is of significant interest due to its potential biological activities and applications in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2,3-dihydro-1H-indol-1-yl)-2,7,8,9-tetrahydro-1H-cyclopenta[4,5]pyrido[2,3-d]pyrimidin-1-one typically involves multi-step organic reactions. One common method involves the condensation of a suitable indole derivative with a pyrido[2,3-d]pyrimidin-1-one precursor under acidic or basic conditions. The reaction may require catalysts such as p-toluenesulfonic acid in toluene to facilitate the cyclization process .

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the employment of green chemistry principles to minimize environmental impact.

Chemical Reactions Analysis

Types of Reactions

3-(2,3-dihydro-1H-indol-1-yl)-2,7,8,9-tetrahydro-1H-cyclopenta[4,5]pyrido[2,3-d]pyrimidin-1-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of the original compound, each with potentially unique biological activities.

Scientific Research Applications

3-(2,3-dihydro-1H-indol-1-yl)-2,7,8,9-tetrahydro-1H-cyclopenta[4,5]pyrido[2,3-d]pyrimidin-1-one has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 3-(2,3-dihydro-1H-indol-1-yl)-2,7,8,9-tetrahydro-1H-cyclopenta[4,5]pyrido[2,3-d]pyrimidin-1-one involves its interaction with specific molecular targets and pathways. The indole moiety allows it to bind with high affinity to various receptors, potentially modulating biological processes such as enzyme activity, signal transduction, and gene expression .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 3-(2,3-dihydro-1H-indol-1-yl)-2,7,8,9-tetrahydro-1H-cyclopenta[4,5]pyrido[2,3-d]pyrimidin-1-one apart is its unique combination of the indole and pyrido[2,3-d]pyrimidin-1-one moieties, which may confer distinct biological activities and therapeutic potential not observed in other similar compounds.

Properties

Molecular Formula

C18H16N4O

Molecular Weight

304.3 g/mol

IUPAC Name

11-(2,3-dihydroindol-1-yl)-8,10,12-triazatricyclo[7.4.0.02,6]trideca-1,6,8,10-tetraen-13-one

InChI

InChI=1S/C18H16N4O/c23-17-15-13-6-3-5-12(13)10-19-16(15)20-18(21-17)22-9-8-11-4-1-2-7-14(11)22/h1-2,4,7,10H,3,5-6,8-9H2,(H,19,20,21,23)

InChI Key

FHOIZLHVWRLDQO-UHFFFAOYSA-N

Canonical SMILES

C1CC2=CN=C3C(=C2C1)C(=O)NC(=N3)N4CCC5=CC=CC=C54

Origin of Product

United States

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